Cas no 3175-90-4 (1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)-)
![1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)- structure](https://it.kuujia.com/scimg/cas/3175-90-4x500.png)
3175-90-4 structure
Nome del prodotto:1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)-
1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)-
- (8R,15S)-15-Methyllycopodane-5β,8,12-triol 5-acetate
- Q27107257
- UNII-8U5DZM1QOK
- 1,9-Ethanobenzo(I)quinolizine-8a,10,14(6H)-triol, decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)-
- Lycopodium Base L
- C09878
- CHEBI:6592
- 3175-90-4
- [(1S,2S,10S,11R,13R,14R,15S)-2,14-dihydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-yl] acetate
- 8U5DZM1QOK
- Lycofawcine [MI]
- Lycofawcine
- Alkaloid L from lycopodium
-
- Inchi: InChI=1S/C18H29NO4/c1-11-10-17-13-5-3-7-19(17)8-4-6-18(17,22)14(16(11)21)9-15(13)23-12(2)20/h11,13-16,21-22H,3-10H2,1-2H3/t11-,13+,14+,15+,16+,17-,18-/m0/s1
- Chiave InChI: ZHMNKOPAHVBXQW-HCXPVWKYSA-N
- Sorrisi: CC(O[C@@H]1C[C@@H]2[C@@H]([C@H](C[C@]34N(CCC[C@H]13)CCC[C@@]42O)C)O)=O
Proprietà calcolate
- Massa esatta: 323.209658
- Massa monoisotopica: 323.209658
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 511
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 70
Proprietà sperimentali
- Densità: 1.25
- Punto di ebollizione: 458.1°C at 760 mmHg
- Punto di infiammabilità: 230.8°C
- Indice di rifrazione: 1.58
- pka: 9.7(at 25℃)
1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T33023-5 mg |
Lycofawcine |
3175-90-4 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T33023-5mg |
Lycofawcine |
3175-90-4 | 98% | 5mg |
¥ 7000 | 2023-09-15 |
1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)- Letteratura correlata
-
Priya Saxena,Jisha Mary Thomas,Chinnappan Sivasankar,Natesan Thirupathi New J. Chem. 2019 43 2307
-
Nikita Basant,Shikha Gupta,Kunwar P. Singh Toxicol. Res. 2016 5 340
-
A. Paden King,Hendryck A. Gellineau,Samantha N. MacMillan,Justin J. Wilson Dalton Trans. 2019 48 5987
-
Tamsyn M. Ross,Suzanne M. Neville,David S. Innes,David R. Turner,Boujemaa Moubaraki,Keith S. Murray Dalton Trans. 2010 39 149
-
A. Paden King,Hendryck A. Gellineau,Samantha N. MacMillan,Justin J. Wilson Dalton Trans. 2019 48 5987
3175-90-4 (1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)-triol,decahydro-11-methyl-, 14-acetate, (1S,8aS,9R,10R,11S,12aS,14R)-) Prodotti correlati
- 1206679-92-6(2-Chloro-5-(ethylsulfonyl)pyridine)
- 62885-42-1(2-(Hydroxymethyl)-5-methoxy-4-pyridinol)
- 2137777-70-7(2-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-5-yl)propan-2-amine)
- 2137547-77-2([2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride)
- 931968-38-6(2-{5-(3-methylphenoxy)methylfuran-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2172482-91-4(1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1803926-74-0(2-Amino-3-(aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine)
- 1019098-71-5(3,4-dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide)
- 33457-11-3(1H-imidazole-4,5-dicarbaldehyde)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso